molecular formula C12H13F2NO4 B2555618 6-(Difluoromethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-3-carboxylic acid CAS No. 2248376-36-3

6-(Difluoromethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-3-carboxylic acid

Cat. No. B2555618
CAS RN: 2248376-36-3
M. Wt: 273.236
InChI Key: YZMBXPKCAWWCCV-UHFFFAOYSA-N
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Description

The compound is a pyridine derivative with difluoromethyl, isobutyl carbonyl, and carboxylic acid functional groups . Pyridine derivatives are often used in the synthesis of various pharmaceuticals, agrochemicals, and dyes .


Synthesis Analysis

The synthesis of similar compounds often involves difluoromethylation processes . Difluoromethylation has been accomplished through various methods including electrophilic, nucleophilic, radical and cross-coupling methods .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For instance, the carboxylic acid group could participate in reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound being acidic .

Future Directions

The future research directions could involve exploring new synthesis methods, studying its reactivity under different conditions, or investigating its potential uses in various fields such as pharmaceuticals or agrochemicals .

properties

IUPAC Name

6-(difluoromethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO4/c1-12(2,3)19-11(18)7-4-6(10(16)17)5-15-8(7)9(13)14/h4-5,9H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMBXPKCAWWCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC(=C1)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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